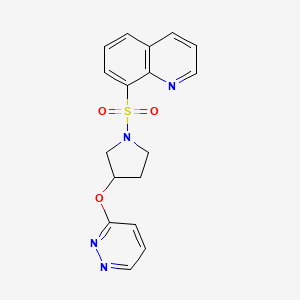
8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity, particularly as inhibitors of caspase-3, an enzyme involved in apoptosis or programmed cell death. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonyl-quinoline derivatives and their synthesis, biological evaluation, and structure-activity relationships.
Synthesis Analysis
The synthesis of related sulfonyl-quinoline compounds involves several key steps, including the Pfitzinger reaction, formation of pyrazolyl-pyrrole dione intermediates, and reactions with sulfinic acids to yield sulfonyl propionates . The synthesis process is designed to create a variety of derivatives to explore the structure-activity relationship of these compounds. The fast sulfonylation of pyridine/quinoline N-oxides induced by iodine, as mentioned in one of the papers, suggests a method that could potentially be applied to the synthesis of "this compound" . This method is noted for its regioselectivity, high efficiency, and compatibility with a range of examples.
Molecular Structure Analysis
The molecular structure of sulfonyl-quinoline derivatives is characterized by the presence of a sulfonyl group attached to the quinoline moiety. The structure-activity relationship studies indicate that the position and nature of substituents on the quinoline core are critical for the biological activity of these compounds . The specific interactions between the sulfonyl group and the active site of caspase-3 are crucial for the inhibitory activity, which suggests that the molecular structure of "this compound" would also be significant in determining its potential as a caspase-3 inhibitor.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonyl-quinoline derivatives are designed to introduce various functional groups that can enhance the biological activity of the compounds. The Pfitzinger reaction, for example, is used to construct the quinoline core, while subsequent reactions introduce the sulfonyl group and other substituents . The regioselective sulfonylation process described in the papers could be relevant to the synthesis of "this compound" and would be important in determining the final properties of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar sulfonyl-quinoline derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents or water, depending on the nature of the substituents. The biological activity as caspase-3 inhibitors suggests that these compounds could have potential therapeutic applications, which would be influenced by their physical and chemical properties .
Scientific Research Applications
Anti-inflammatory Applications
Research has highlighted the synthesis and evaluation of sulfonamide and sulphonyl ester derivatives of quinolines, including compounds structurally related to 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline. These derivatives have been assessed for their anti-inflammatory potential through their inhibitory effect on reactive oxygen species (ROS) produced by phagocytes in human whole blood. Among the synthesized derivatives, several compounds exhibited good to moderate anti-inflammatory activity, showcasing enhanced activity compared to standard ibuprofen in certain cases (Bano et al., 2020).
Antioxidant and Antiproliferative Effects
The incorporation of certain moieties into quinoline derivatives, as observed in the synthesis involving Groebke three-component-reaction, has shown to endow these compounds with radical-scavenging abilities and the capacity to inhibit DNA oxidation. This indicates a potential for these derivatives in antioxidant applications and as anticancer agents, particularly through their effects on DNA oxidation processes (Xi & Liu, 2015).
Antiproliferative Activity
Novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of cell lines, showing significant cell growth inhibitory properties. These findings suggest the potential of these compounds in cancer treatment, highlighting the importance of the structural modifications on their biological activities (Ferlin et al., 2001).
Synthetic Methodologies
In addition to the biological activities, research has also focused on developing efficient synthetic methodologies for quinoline derivatives. For example, the use of dimethyl sulfoxide in one-pot synthesis of quinoxaline derivatives showcases innovative approaches to generating N-heterocycle-fused quinoxalines, including quinoline derivatives, which could be instrumental in creating compounds with enhanced biological activities (Xie et al., 2017).
Mechanism of Action
Pyrrolidines
are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pyridazines
, on the other hand, are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
properties
IUPAC Name |
8-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,15-6-1-4-13-5-2-9-18-17(13)15)21-11-8-14(12-21)24-16-7-3-10-19-20-16/h1-7,9-10,14H,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEGJLYFIXSELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
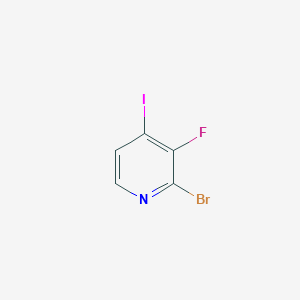
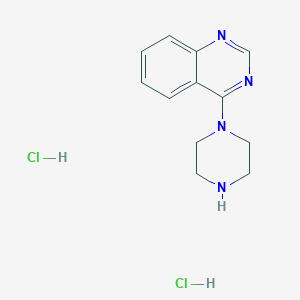
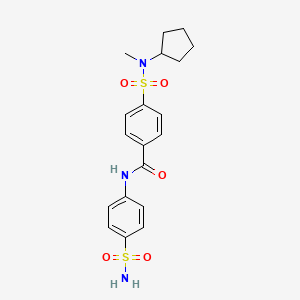
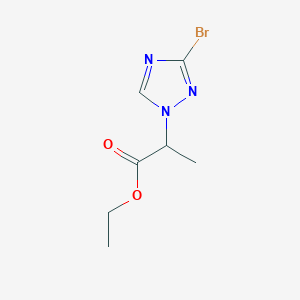


![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)



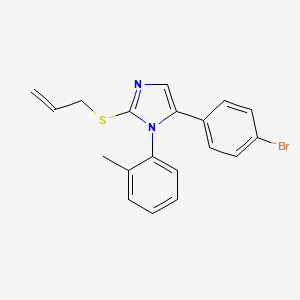
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)